molecular formula C21H38ClN B15142805 Zephirol-d7

Zephirol-d7

Cat. No.: B15142805
M. Wt: 347.0 g/mol
InChI Key: JBIROUFYLSSYDX-KTTGOBDDSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zephirol-d7 involves the incorporation of deuterium atoms into the molecular structure of N-Dodecyl-N,N-dimethylbenzenemethanaminium chloride. The process typically involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling . The reaction conditions are carefully controlled to ensure high purity and yield of the labeled compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product. The production is carried out under strict quality control measures to ensure consistency and reliability.

Chemical Reactions Analysis

Types of Reactions

Zephirol-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted quaternary ammonium compounds .

Scientific Research Applications

Zephirol-d7 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Zephirol-d7 involves its interaction with microbial cell membranes. As a quaternary ammonium compound, it disrupts the lipid bilayer of cell membranes, leading to cell lysis and death. This action is primarily due to the compound’s ability to integrate into the lipid bilayer and alter its permeability . The molecular targets include membrane lipids and proteins involved in maintaining cell integrity .

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Cetylpyridinium Chloride: Used in mouthwashes and disinfectants for its antiseptic properties.

    Didecyldimethylammonium Chloride: Commonly used in disinfectants and sanitizers.

Uniqueness of Zephirol-d7

This compound is unique due to its stable isotope labeling, which makes it particularly valuable in research applications requiring precise quantification and tracing of quaternary ammonium compounds. The deuterium labeling provides enhanced sensitivity and specificity in analytical techniques such as mass spectrometry .

Properties

Molecular Formula

C21H38ClN

Molecular Weight

347.0 g/mol

IUPAC Name

[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-dodecyl-dimethylazanium;chloride

InChI

InChI=1S/C21H38N.ClH/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;/h13-15,17-18H,4-12,16,19-20H2,1-3H3;1H/q+1;/p-1/i13D,14D,15D,17D,18D,20D2;

InChI Key

JBIROUFYLSSYDX-KTTGOBDDSA-M

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[N+](C)(C)CCCCCCCCCCCC)[2H])[2H].[Cl-]

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]

Origin of Product

United States

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